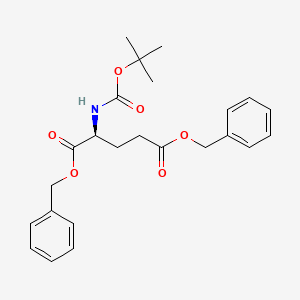

Boc-L-glutamic acid dibenzyl ester

Description

BenchChem offers high-quality Boc-L-glutamic acid dibenzyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-glutamic acid dibenzyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

80963-14-0 |

|---|---|

Molecular Formula |

C24H29NO6 |

Molecular Weight |

427.5 g/mol |

IUPAC Name |

dibenzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |

InChI |

InChI=1S/C24H29NO6/c1-24(2,3)31-23(28)25-20(22(27)30-17-19-12-8-5-9-13-19)14-15-21(26)29-16-18-10-6-4-7-11-18/h4-13,20H,14-17H2,1-3H3,(H,25,28)/t20-/m0/s1 |

InChI Key |

NRRBBBBGBKFGII-FQEVSTJZSA-N |

SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |

sequence |

X |

Origin of Product |

United States |

Foundational & Exploratory

Molecular weight and structural formula of Boc-L-glutamic acid dibenzyl ester

An In-depth Technical Guide to N-α-(tert-Butoxycarbonyl)-L-Glutamic Acid Dibenzyl Ester

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-L-glutamic acid dibenzyl ester, a pivotal building block in synthetic peptide chemistry. The document details its physicochemical properties, a robust synthesis protocol, and state-of-the-art analytical methods for quality control. Furthermore, it delves into the strategic application of this derivative within the Boc/Bzl solid-phase peptide synthesis (SPPS) framework, offering field-proven insights for researchers, scientists, and professionals in drug development. The causality behind experimental choices and the integration of self-validating systems within protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: Strategic Importance in Peptide Synthesis

Glutamic acid, with its acidic side chain, is a functionally important amino acid in many biologically active peptides. To incorporate it into a growing peptide chain during chemical synthesis, its three reactive functional groups—the α-amino group, the α-carboxyl group, and the γ-carboxyl group—must be selectively masked and unmasked. N-α-(tert-Butoxycarbonyl)-L-glutamic acid dibenzyl ester, hereafter referred to as Boc-L-Glu(OBzl)-OBzl, is a derivative designed for this precise purpose.

It is primarily utilized within the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy for solid-phase peptide synthesis (SPPS).[1][2] In this scheme:

-

The N-α-Boc group serves as a temporary protecting group, removed at each cycle of amino acid addition using a moderately strong acid like trifluoroacetic acid (TFA).

-

The α- and γ-benzyl esters act as "permanent" protecting groups for the carboxyl functions. They are stable to the repetitive TFA treatments but are removed during the final cleavage step, typically with a very strong acid like anhydrous hydrogen fluoride (HF) or via catalytic hydrogenolysis.[1][3]

This quasi-orthogonal system, while one of the classical approaches, remains highly relevant for the synthesis of long or aggregation-prone peptide sequences where the repetitive acid treatment can help disrupt secondary structures.[1]

Physicochemical and Structural Characteristics

A thorough understanding of the fundamental properties of Boc-L-Glu(OBzl)-OBzl is critical for its effective use, storage, and characterization.

Structural Formula

The structure consists of an L-glutamic acid core where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and both the α- and γ-carboxyl groups are esterified with benzyl groups.

(Note: An image would be placed here in a final document; for this format, the description suffices.)

Key Physicochemical Data

The following table summarizes the key properties of Boc-L-Glu(OBzl)-OBzl.

| Property | Value | Source / Method |

| IUPAC Name | Dibenzyl (2S)-2-[(tert-butoxycarbonyl)amino]pentanedioate | Nomenclature |

| CAS Number | 80963-14-0 | [4] |

| Molecular Formula | C₂₆H₃₃NO₆ | --- |

| Molecular Weight | 457.55 g/mol | Calculated |

| Appearance | White to off-white crystalline powder or solid | Inferred from related compounds[5] |

| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl Acetate (EtOAc) | Inferred from related compounds[6] |

| Melting Point | Data not available; expected to be a low-melting solid | --- |

| Optical Rotation | Data not available | --- |

Synthesis Protocol: A Self-Validating Workflow

The synthesis of Boc-L-Glu(OBzl)-OBzl can be achieved through a logical, multi-step process starting from L-glutamic acid. The presented workflow is designed to maximize yield and purity by ordering the protection steps to prevent common side reactions. The strategy involves first protecting the carboxyl groups, which deactivates them and improves solubility in organic solvents, followed by the protection of the α-amino group.

Caption: Synthetic workflow for Boc-L-Glu(OBzl)-OBzl production.

Step-by-Step Methodology

Materials:

-

L-Glutamic Acid

-

Benzyl Alcohol (≥2.5 equivalents)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (catalytic amount, ~0.1 eq)

-

Toluene

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

Protocol:

Step 1: Synthesis of L-Glutamic Acid Dibenzyl Ester Tosylate Salt [7]

-

To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add L-glutamic acid, toluene (to create a slurry), benzyl alcohol (2.5 eq), and p-TsOH·H₂O (0.1 eq).

-

Heat the mixture to reflux. Water generated during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting material is consumed. The use of cyclohexane as a solvent has also been reported to be effective and avoids the higher temperatures and potential racemization associated with toluene.[8]

-

Cool the reaction mixture to room temperature. The product, L-glutamic acid dibenzyl ester p-toluenesulfonate, will often precipitate. Diethyl ether or ethyl acetate can be added to facilitate complete precipitation.

-

Collect the solid product by filtration, wash with cold toluene and then hexanes, and dry under vacuum. This salt is often used directly in the next step.

Step 2: N-α-Boc Protection

-

Suspend the L-glutamic acid dibenzyl ester p-toluenesulfonate salt in DCM.

-

Cool the mixture in an ice bath (0 °C).

-

Add a suitable base (e.g., TEA, 2.2 eq) to neutralize the tosylate salt and liberate the free amine.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor for completion using TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted (Boc)₂O byproducts), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-L-Glu(OBzl)-OBzl.

Step 3: Purification

-

The crude product is typically an oil or a waxy solid.

-

Purification can be achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Alternatively, if the crude product is solid, recrystallization from a solvent system like ethyl acetate/hexanes can yield the pure compound.

Quality Control and Analytical Characterization

Rigorous analytical testing is mandatory to validate the identity, purity, and integrity of the synthesized Boc-L-Glu(OBzl)-OBzl before its use in peptide synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of amino acid derivatives. A reverse-phase method is typically employed.

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient: A linear gradient from 30% B to 100% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 254 nm.

-

Expected Result: A single major peak corresponding to the product. Purity should typically be ≥98% for use in SPPS.

This method effectively separates the product from starting materials and common byproducts.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ ~7.35 ppm (m, 10H): Aromatic protons from the two benzyl groups.

-

δ ~5.10 ppm (s, 4H): Methylene protons (-CH₂-) of the two benzyl ester groups.

-

δ ~5.0-5.2 ppm (d, 1H): NH proton of the Boc group.

-

δ ~4.4-4.5 ppm (m, 1H): α-proton (-CH-) of the glutamic acid backbone.

-

δ ~2.4-2.6 ppm (m, 2H): γ-protons (-CH₂-) of the glutamic acid side chain.

-

δ ~1.9-2.2 ppm (m, 2H): β-protons (-CH₂-) of the glutamic acid side chain.

-

δ 1.45 ppm (s, 9H): Methyl protons of the tert-butyl group (Boc).

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

δ ~172-174 ppm: Two signals for the α- and γ-carbonyl carbons of the benzyl esters.

-

δ ~155 ppm: Carbonyl carbon of the Boc group.

-

δ ~135-136 ppm: Quaternary aromatic carbons (ipso-carbons) of the benzyl groups.

-

δ ~128 ppm: Aromatic C-H carbons of the benzyl groups.

-

δ ~80 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).

-

δ ~67 ppm: Two signals for the methylene carbons (-CH₂-) of the benzyl esters.

-

δ ~53 ppm: α-carbon of the glutamic acid backbone.

-

δ ~30 ppm: γ-carbon of the glutamic acid side chain.

-

δ ~28 ppm: Methyl carbons of the Boc group (-C(CH₃)₃).

-

δ ~27 ppm: β-carbon of the glutamic acid side chain.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight.

-

Expected [M+Na]⁺: 480.22 g/mol

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-L-Glu(OBzl)-OBzl is a specialized reagent for instances where both carboxyl groups of a glutamic acid residue need to be protected by an acid-stable group. This is less common than using the γ-protected Boc-Glu(OBzl)-OH, which is used to incorporate a glutamic acid residue into a peptide chain. The dibenzyl ester is primarily a synthetic intermediate or could be used in fragment condensation strategies.

When its mono-ester counterpart, Boc-Glu(OBzl)-OH, is used in a standard Boc-SPPS workflow, the process is as follows:

Caption: Typical cycle for incorporating Boc-Glu(OBzl)-OH in SPPS.

Deprotection Strategy

The key to the Boc/Bzl strategy is the differential acid lability of the protecting groups.

-

Boc Group Removal: Achieved with ~25-50% TFA in DCM. This is performed at every cycle and must not significantly cleave the benzyl esters.[1]

-

Benzyl Ester Removal: This is part of the final "global deprotection" step after the full peptide sequence has been assembled. It requires much harsher conditions:

-

Strong Acidolysis: Treatment with anhydrous Hydrogen Fluoride (HF), often with scavengers like anisole, is the classic method. This cleaves the peptide from the resin (e.g., Merrifield resin) and removes benzyl-based side-chain protecting groups simultaneously.[1]

-

Catalytic Hydrogenolysis: In solution phase, benzyl esters can be cleanly removed by hydrogenation using a catalyst like Palladium on Carbon (Pd/C) under a hydrogen atmosphere.[3] This method is orthogonal to most other protecting groups but is not compatible with standard solid-phase techniques or peptides containing sulfur (e.g., Cys, Met).

-

Conclusion

N-α-(tert-Butoxycarbonyl)-L-glutamic acid dibenzyl ester is a valuable, albeit specialized, chemical tool. Its utility is rooted in the robust and well-characterized Boc/Bzl protection strategy. By providing a stable means of protecting both carboxylic acid functionalities of glutamic acid, it facilitates complex synthetic routes. The successful application of this reagent is contingent upon a rigorous approach to its synthesis and quality control, as detailed in this guide. For professionals in peptide synthesis and drug development, a mastery of such building blocks and their strategic deployment is essential for achieving high-purity, complex peptide targets.

References

- BenchChem Technical Support Team. (2025). Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide. BenchChem. [Link: Provided by Grounding Tool]

- BenchChem Technical Support Team. (2025). A Comparative Guide to Glutamic Acid Derivatives in Automated Peptide Synthesis: Z-Glu-OBzl vs. Modern Alternatives. BenchChem. [Link: Provided by Grounding Tool]

- Frontiers. (2024). Biocatalytic route scouting and enzyme screening toward the synthesis of α-benzyl L-glutamate. Frontiers in Catalysis. [Link: https://www.frontiersin.org/articles/10.3389/fctls.2024.1350614/full]

- ChemicalBook. BOC-L-GLUTAMIC ACID DIBENZYL ESTER | 80963-14-0. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6131102.htm]

- ChemicalBook. Boc-L-Glutamic acid 5-benzylester(13574-13-5) 1H NMR spectrum. [Link: https://www.chemicalbook.com/SpectrumEN_13574-13-5_1HNMR.htm]

- ChemicalBook. Boc-L-Glutamic acid 1-benzyl ester(30924-93-7) 13C NMR spectrum. [Link: https://www.chemicalbook.com/SpectrumEN_30924-93-7_13CNMR.htm]

- ChemicalBook. Boc-L-Glutamic acid 1-benzyl ester(30924-93-7) 1H NMR spectrum. [Link: https://www.chemicalbook.com/SpectrumEN_30924-93-7_1HNMR.htm]

- Yadav, A., & Yadav, P. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 59B(3), 447-453. [Link: http://op.niscpr.res.in/index.php/IJCB/article/view/30413]

- Bachem. (n.d.). Peptide Manufacturing: Step-By-Step Guide. [Link: https://www.bachem.com/knowledge-center/technical-notes/peptide-manufacturing-step-by-step-guide/]

- Houben-Weyl. (2004). Synthesis of Peptides. In Science of Synthesis. Thieme.

- Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation.

- ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. [Link: https://www.researchgate.net/figure/1-H-NMR-spectrum-of-N-Boc-glutamic-acid_fig1_328904578]

- Ottokemi. Boc-L-glutamic acid 5-benzyl ester, 98%+. [Link: https://www.ottokemi.com/product/boc-l-glutamic-acid-5-benzyl-ester-98-13574-13-5]

- PubChem. L-Glutamic acid dibenzyl ester. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/3037947]

- PubChem. N-Boc-D-Glutamic acid 5-benzyl ester. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/7010513]

- Sigma-Aldrich. Boc-Glu-OBzl - Boc-L-glutamic acid 1-benzyl ester. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/b9003]

- Sigma-Aldrich. L -Glutamic acid g-benzyl ester = 99.0 T. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/49510]

- Thermo Scientific Chemicals. N-Boc-L-glutamic acid 5-benzyl ester, 98%. [Link: https://www.alfa.

- Bolchi, C., Bavo, F., & Pallavicini, M. (2016). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents. Chirality, 28(10), 684-688.

- Sunresin. Boc / Bzl Solid Phase Synthesis. [Link: https://www.seplite.com/boc-bzl-solid-phase-synthesis-blog/]

- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Chem-Impex. Boc-L-glutamic acid γ-benzyl ester. [Link: https://www.chemimpex.com/products/06443]

- Chem-Impex. L-Glutamic acid dibenzyl ester hydrochloride. [Link: https://www.chemimpex.com/products/06161]

- Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link: https://www.agilent.com/cs/library/slidepresentation/Public/Analysis%20of%20Amino%20Acids%20by%20HPLC.pdf]

- Helix Chromatography. HPLC Methods for analysis of Glutamic acid. [Link: https://helixchrom.com/hplc-methods-for-analysis-of-glutamic-acid/]

- ResearchGate. (2014). Identification and determination of L-glutamic acid and L-arginine by HPLC in food additives. [Link: https://www.researchgate.net/publication/281141416_Identification_and_determination_of_L-glutamic_acid_and_L-arginine_by_HPLC_in_food_additives]

- Bolchi, C., et al. (2016). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents. Chirality, 28(10), 684-688.

- Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. [Link: https://chemistry.oregonstate.edu/courses/ch361-464/ch362/cnmr.htm]

- MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1083. [Link: https://www.mdpi.com/1420-3049/27/3/1083]

- MDPI. (2022). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. [Link: https://www.mdpi.com/1420-3049/27/3/1083/s1]

- Agilent. (2010). Analysis of Amino Acids by HPLC.

- ResearchGate. (2014). Identification and determination of L-glutamic acid and L-arginine by HPLC in food additives.

- Helix Chromatography. HPLC Methods for analysis of Glutamic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Enantiodivergent Synthesis of Benzoquinolizidinones from L-Glutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BOC-L-GLUTAMIC ACID DIBENZYL ESTER | 80963-14-0 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Boc-L-glutamic acid 5-benzyl ester, 98%+ | 13574-13-5 | www.ottokemi.com [ottokemi.com]

- 7. bachem.com [bachem.com]

- 8. agilent.com [agilent.com]

- 9. Frontiers | Biocatalytic route scouting and enzyme screening toward the synthesis of α-benzyl L-glutamate [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Boc-L-Glutamic acid 5-benzylester(13574-13-5) 1H NMR [m.chemicalbook.com]

- 12. Boc-L-Glutamic acid 1-benzyl ester(30924-93-7) 13C NMR spectrum [chemicalbook.com]

- 13. Boc-L-Glutamic acid 1-benzyl ester(30924-93-7) 1H NMR [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

Structural and Functional Divergence: Boc-Glu(OBzl)-OH vs. Boc-L-Glutamic Acid Dibenzyl Ester

Executive Summary: The Critical Distinction

In the high-stakes environment of peptide synthesis and medicinal chemistry, the confusion between Boc-Glu(OBzl)-OH and Boc-L-glutamic acid dibenzyl ester is a subtle but failure-inducing error.

While both molecules share the core glutamic acid scaffold and Boc/Benzyl protection schemes, they occupy opposite ends of the synthetic utility spectrum:

-

Boc-Glu(OBzl)-OH (The Building Block): Possesses a free

-carboxylic acid, enabling it to function as an acyl donor in peptide coupling. It is the "workhorse" of Boc-chemistry Solid Phase Peptide Synthesis (SPPS). -

Boc-Glu(OBzl)-OBzl (The Protected Intermediate): Both carboxyl groups are esterified. It is chemically inert to coupling until activated by selective hydrolysis. In synthesis, it often appears as a precursor or a troublesome byproduct (impurity) that terminates chain elongation if mistakenly used.

This guide dissects their physicochemical differences, synthetic interconversion, and analytical validation to ensure protocol integrity.

Structural & Chemical Analysis[1]

The defining difference lies in the

Comparative Data Table

| Feature | Boc-Glu(OBzl)-OH (Monoester) | Boc-Glu(OBzl)-OBzl (Diester) |

| CAS Number | 13574-13-5 | 80963-14-0 |

| Common Name | Boc-L-glutamic acid 5-benzyl ester | Boc-L-glutamic acid |

| Free (-COOH) | Protected (-COOCH | |

| Protected (-COOCH | Protected (-COOCH | |

| Molecular Weight | 337.37 g/mol | 427.49 g/mol |

| Primary Utility | Peptide Coupling (Acyl Donor) | Synthetic Intermediate / Impurity |

| Solubility | Soluble in DCM, DMF, EtOAc; soluble in weak base (NaHCO | Soluble in DCM, DMF, EtOAc; Insoluble in weak base |

Visualization of Structural Divergence

Figure 1: Functional comparison. The free

Synthetic Utility & Causality

Why the Distinction Matters (Causality)

In drug development, particularly during the scale-up of peptide APIs (Active Pharmaceutical Ingredients), the purity of the starting material is paramount.

-

The Impurity Trap: If Boc-Glu(OBzl)-OH is contaminated with the diester (often a result of non-selective benzyl esterification during manufacturing), the diester acts as an inert filler. It will not couple, leading to stoichiometry errors (lower effective concentration of active amino acid) and potential deletion sequences in the final peptide.

-

The Orthogonality Principle: The Benzyl (OBzl) group is chosen because it is stable to TFA (used to remove Boc) but cleaved by HF or TFMSA (end-of-synthesis cleavage). The diester represents a loss of this orthogonality at the

-position if the goal was chain extension.

Workflow: Interconversion

The diester is not useless; it is often the parent molecule from which the monoester is derived via selective hydrolysis .

Figure 2: Synthetic pathway showing the conversion of the diester precursor to the active monoester building block.[1][2]

Experimental Protocols

Protocol A: Selective Hydrolysis (Diester Monoester)

Objective: Convert Boc-Glu(OBzl)-OBzl to Boc-Glu(OBzl)-OH.

Mechanism: The

-

Dissolution: Dissolve 10 mmol of Boc-Glu(OBzl)-OBzl in 50 mL of acetone/methanol (1:1 v/v).

-

Saponification: Cool to 0°C. Add 10.5 mmol (1.05 eq) of 1N LiOH dropwise over 30 minutes. Note: Strict temperature control is vital to prevent hydrolysis of the

-benzyl ester. -

Monitoring: Monitor by TLC (System: CHCl

/MeOH/AcOH 90:8:2). The starting material (high R -

Work-up:

-

Evaporate organic solvents under reduced pressure.

-

Dilute the aqueous residue with water and wash with Ether (removes unreacted diester).

-

Acidify the aqueous layer to pH 2-3 with 1N KHSO

. -

Extract the product into Ethyl Acetate (3x).

-

-

Isolation: Dry over Na

SO

Protocol B: Self-Validating Analytical Check

Objective: Confirm identity and purity before use in SPPS.

1. Solubility Test (The "Quick Check"):

-

Dissolve 10 mg of sample in 1 mL of saturated NaHCO

(aq). -

Result A (Clear Solution): Indicates free carboxylic acid (Monoester).

-

Result B (Cloudy/Precipitate): Indicates fully protected species (Diester).

2. Thin Layer Chromatography (TLC):

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Chloroform : Methanol : Acetic Acid (95 : 5 : 3).

-

Visualization: UV (254 nm) and Ninhydrin (after Boc removal on plate) or Bromocresol Green (detects COOH).

-

Differentiation:

-

Diester: High R

(~0.8), does not stain with Bromocresol Green. -

Monoester: Medium R

(~0.4-0.5), stains yellow on blue background with Bromocresol Green (acidic).

-

Analytical Differentiation (NMR)[1]

Proton NMR (

| Proton Region | Boc-Glu(OBzl)-OH (Monoester) | Boc-Glu(OBzl)-OBzl (Diester) |

| Carboxylic Acid (-COOH) | Broad singlet ~10.0 - 12.0 ppm (Visible in DMSO-d | Absent |

| Aromatic Protons | Multiplet 7.35 ppm (Integrates to 5H ) | Multiplet 7.35 ppm (Integrates to 10H ) |

| Benzylic -CH | Singlet ~5.1 ppm (Integrates to 2H ) | Two Singlets ~5.1 - 5.2 ppm (Integrates to 4H ) |

| Multiplet ~4.0 - 4.2 ppm | Multiplet ~4.3 - 4.5 ppm (Shifted downfield due to ester) |

Interpretation: The presence of a broad singlet above 10 ppm and the integration of the aromatic region (5H vs 10H) are the binary "Go/No-Go" signals. If your spectrum shows 10 aromatic protons, you have the diester; do not proceed to coupling.

References

-

Han, S.Y. & Kim, Y.A. (2004). Recent development of peptide coupling reagents in organic synthesis.[3] Tetrahedron. (Discusses the necessity of free carboxylic acids for activation). [Link]

Sources

Boc-L-Glutamic Acid Dibenzyl Ester: Strategic Applications in Hydrophobic Peptide Scaffolding and Polymer Synthesis

Executive Summary

Boc-L-glutamic acid dibenzyl ester (Boc-Glu(OBzl)-OBzl) represents a "fully masked" glutamate derivative where the amino group is protected by a tert-butyloxycarbonyl (Boc) group and both carboxyl functionalities (

Unlike the more common

This guide details the physicochemical logic behind this molecule, its specific utility in overcoming solubility challenges, and validated protocols for its manipulation.

Part 1: Chemical Profile & Strategic Utility

The Orthogonality Principle

The utility of Boc-Glu(OBzl)-OBzl relies on the orthogonality between the Boc group and the Benzyl esters.

-

Boc Group (N-terminus): Acid-labile. Removed by Trifluoroacetic acid (TFA) or HCl in dioxane.

-

Benzyl Esters (C-termini): Acid-stable (to mild acid like TFA). Removed by strong acids (HF, HBr/AcOH) or catalytic hydrogenolysis (

/Pd-C).

Strategic Implication: This protection pattern allows researchers to remove the N-terminal protection to extend the peptide chain without disturbing the C-terminal or side-chain esters. This is crucial for synthesizing peptides that require a C-terminal glutamate residue in a hydrophobic, protected form.

Solubility & Handling

Free glutamic acid is highly polar and insoluble in most organic solvents. By masking all polar groups, Boc-Glu(OBzl)-OBzl becomes highly soluble in organic solvents (DCM, Ethyl Acetate, THF). This solubility is vital for:

-

Solution Phase Synthesis: Allowing homogeneous reaction conditions.

-

Purification: Enabling standard silica gel chromatography or crystallization, which is difficult with zwitterionic amino acids.

Part 2: Core Applications

C-Terminal Peptide Scaffolding (Solution Phase)

The most frequent application of Boc-Glu(OBzl)-OBzl is its conversion into the free amine salt, H-Glu(OBzl)-OBzl·TosOH (Tosylate salt).

In solution-phase synthesis, if a target peptide requires a C-terminal Glutamate, one cannot simply use free Glutamate due to zwitterionic interference. The dibenzyl ester provides a "capped" C-terminus.

-

Workflow: Boc-Glu(OBzl)-OBzl

H-Glu(OBzl)-OBzl -

Final Deprotection: The final peptide can be subjected to hydrogenolysis to simultaneously remove the C-terminal benzyl ester and the side-chain benzyl ester, yielding the free acid form (Peptide-Glu-OH) in a single, clean step.

Hydrophobic Dendrimers and Polymers

In material science, the dibenzyl motif is used to create "dendritic wedges." The bulky, hydrophobic benzyl groups drive the self-assembly of these molecules in non-polar solvents, creating supramolecular structures.

-

Polymer Precursors: It serves as a precursor to specific N-carboxyanhydrides (NCAs) or is used directly in transesterification studies to create functionalized glutamate polymers where the benzyl groups are later exchanged for functional moieties (e.g., PEGylation).

Part 3: Visualizing the Reaction Logic

The following diagram illustrates the strategic pathways for Boc-Glu(OBzl)-OBzl, highlighting the divergence between peptide synthesis and polymer applications.

Figure 1: Strategic reaction pathways for Boc-L-glutamic acid dibenzyl ester, distinguishing between peptide scaffolding and polymer precursor routes.

Part 4: Validated Experimental Protocols

Protocol A: Synthesis of H-Glu(OBzl)-OBzl·TosOH

Context: This protocol converts the Boc-protected dibenzyl ester into the reactive amine tosylate salt, the stable form required for peptide coupling.

Materials:

-

Boc-Glu(OBzl)-OBzl (10 mmol)

- -Toluenesulfonic acid monohydrate (TosOH·H2O) (11 mmol)

-

Diethyl ether (Anhydrous)

-

Dichloromethane (DCM)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of Boc-Glu(OBzl)-OBzl in a minimal amount of DCM (approx. 10-15 mL).

-

Acidolysis: Add 11 mmol of

-Toluenesulfonic acid. The Boc group is acid-labile, but the benzyl esters are stable under these specific non-hydrolytic conditions. -

Precipitation: Stir the mixture at room temperature. As the Boc group is cleaved and the amine salt forms, the product may begin to precipitate.

-

Ether Trituration: After 2 hours, add 100 mL of cold anhydrous diethyl ether. The H-Glu(OBzl)-OBzl[1][2]·TosOH will precipitate as a white crystalline solid.

-

Why Ether? The starting material (Boc-protected) is soluble in ether, but the charged tosylate salt is not. This ensures removal of unreacted starting material.

-

-

Filtration & Drying: Filter the precipitate, wash extensively with cold ether, and dry under vacuum over

. -

Validation:

-

TLC: Run on Silica (CHCl3/MeOH 9:1). The product should show a free amine (ninhydrin positive) and distinct Rf shift from the Boc-starting material.

-

Melting Point: Expect range ~114–116°C (Lit. value check required for specific batch).

-

Protocol B: Data Summary of Ester Stability

The following table summarizes the stability of the dibenzyl ester motif under common peptide synthesis conditions.

| Reagent / Condition | Stability of Boc Group | Stability of Bzl Esters | Result on Boc-Glu(OBzl)-OBzl |

| 50% TFA in DCM | Unstable (Cleaved) | Stable | Yields H-Glu(OBzl)-OBzl (Free Amine) |

| 4M HCl in Dioxane | Unstable (Cleaved) | Stable | Yields H-Glu(OBzl)-OBzl · HCl |

| H2 / Pd-C | Stable | Unstable (Cleaved) | Yields Boc-Glu-OH (Free Acid) |

| Piperidine (20%) | Stable | Stable | No Reaction (Fmoc deprotection condition) |

| HF (Anhydrous) | Unstable | Unstable | Yields Free Glutamic Acid (H-Glu-OH) |

Part 5: References

-

BenchChem. (2025).[3] A Comparative Guide to Glutamic Acid Derivatives in Automated Peptide Synthesis. Retrieved from

-

MedChemExpress. (2024). Boc-Glu(OBzl)-OH and Derivatives: Product Information and Applications. Retrieved from

-

Ningbo Inno Pharmchem. (2026). The Chemical Synthesis of L-Glutamic Acid Dibenzyl Ester 4-Toluenesulfonate. Retrieved from

-

Frontiers in Bioengineering and Biotechnology. (2024). Biocatalytic route scouting and enzyme screening toward the synthesis of α-benzyl L-glutamate. Retrieved from

-

ChemicalBook. (2024). Boc-L-Glutamic Acid Dibenzyl Ester Properties and Suppliers. Retrieved from

-

Bachem. (2024). H-Glu(OBzl)-OBzl[1] · p-tosylate Product Specification. Retrieved from

Sources

Chemical structure analysis of N-alpha-t-Butoxycarbonyl-L-glutamic acid dibenzyl ester

Title: Structural Characterization and Quality Control of N-alpha-t-Butoxycarbonyl-L-glutamic acid dibenzyl ester (Boc-Glu(OBzl)-OBzl)

Executive Summary & Strategic Importance

N-alpha-t-Butoxycarbonyl-L-glutamic acid dibenzyl ester (Boc-Glu(OBzl)-OBzl) is a fully protected glutamate derivative.[1] In the hierarchy of peptide synthesis and medicinal chemistry, it serves as a critical intermediate.[2] Unlike the mono-ester building blocks used in Solid Phase Peptide Synthesis (SPPS)—such as Boc-Glu(OBzl)-OH—this dibenzyl ester represents a "locked" state where both the alpha-carboxylic acid and the gamma-side chain are protected by benzyl groups, and the amine is protected by the acid-labile Boc group.[1]

Why rigorous analysis matters:

-

Orthogonality Verification: The molecule relies on the stability of the benzyl esters (removed by hydrogenolysis or HF) versus the lability of the Boc group (removed by TFA). Any "leakage" or hydrolysis of the benzyl esters renders the molecule reactive in unwanted ways, leading to branching or termination in peptide assembly.

-

Chiral Purity: As a derivative of L-glutamic acid, maintaining the

-configuration at the -

Impurity Profiling: Common impurities include the mono-esters (due to incomplete esterification or hydrolysis) and free glutamic acid derivatives.

Molecular Blueprint & Physicochemical Properties

The following data constitutes the "Standard of Identity" for this molecule.

| Property | Specification | Notes |

| Chemical Name | N- | |

| Abbreviation | Boc-Glu(OBzl)-OBzl | |

| CAS Number | 80963-14-0 | Distinct from mono-ester (13574-13-5) |

| Molecular Formula | ||

| Molecular Weight | 427.50 g/mol | |

| Physical State | White to off-white crystalline powder | |

| Solubility | Soluble in DCM, Ethyl Acetate, DMF, DMSO.[1][3][4] Insoluble in water. | Hydrophobic character dominates. |

| Melting Point | 72–76 °C (Typical range) | Sharpness indicates purity. |

Spectroscopic Identification (The Fingerprint)[1]

To validate the structure, we employ a multi-modal spectroscopic approach. The goal is to confirm the presence of three distinct protecting groups: one Boc and two Benzyls, alongside the Glutamate core.

A. Proton NMR ( H-NMR) Analysis

Solvent:

Diagnostic Signals (Chemical Shift

-

Boc Group (Singlet, ~1.40 ppm, 9H): A strong, sharp singlet. Integration must be calibrated to 9. Significant broadening or splitting suggests rotamers or degradation.

-

Glutamate

and - -Methine Proton (Multiplet/Quartet, ~4.3–4.6 ppm, 1H): The specific shift depends on the solvent. This proton is the probe for racemization; splitting pattern changes if the chiral center is compromised.

-

Benzyl Methylene (

) (Singlets/AB-quartets, 5.0–5.2 ppm, 4H): You will often see two distinct signals (2H each) because the -

Amide NH (Doublet, ~5.2–5.5 ppm, 1H): Exchangeable with

. -

Aromatic Protons (Multiplet, 7.3–7.4 ppm, 10H): Overlapping signals from the two phenyl rings. Integration must equal 10H.

B. Infrared Spectroscopy (FT-IR)

-

Carbonyl Region (1700–1760 cm

): Look for two distinct bands or a broadened peak.[1] -

Absence of OH: A broad stretch at 2500–3300 cm

(carboxylic acid) must be absent .[1] Its presence indicates hydrolysis to the mono-ester.

Chromatographic Purity & Chiral Integrity

Protocol A: Reverse-Phase HPLC (Chemical Purity)

-

Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase: Gradient of Water (0.1% TFA) [A] and Acetonitrile (0.1% TFA) [B].[1]

-

Gradient: 40% B to 90% B over 20 minutes. (High organic content needed due to dibenzyl hydrophobicity).

-

-

Detection: UV at 215 nm (amide/ester bonds) and 254 nm (benzyl rings).

-

Acceptance Criteria: Purity

98.0%. Major impurities are usually Boc-Glu(OBzl)-OH (mono-ester) which elutes earlier.[1]

Protocol B: Chiral HPLC (Enantiomeric Excess)

Racemization is a risk during the esterification of the

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]

-

Mobile Phase: Hexane : Isopropanol (e.g., 90:10 or 85:15).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Target: The D-isomer (Boc-D-Glu(OBzl)-OBzl) must be

.[1]

Mass Spectrometry (ESI-MS)

-

Ionization: Positive Mode (ESI+).

-

Parent Ion:

- m/z (Dominant adduct).

- m/z.

-

Fragmentation:

-

Loss of Boc group (

Da) -

Loss of Benzyl cation (

m/z) is a characteristic fragment.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical flow for releasing a batch of Boc-Glu(OBzl)-OBzl, ensuring no "deletion sequences" occur in downstream peptide synthesis.

Caption: Figure 1: Step-by-step quality control workflow for Boc-Glu(OBzl)-OBzl validation.

Experimental Protocol: High-Resolution NMR Preparation

To ensure reproducibility in spectral data, follow this preparation method strictly.

-

Massing: Weigh 10–15 mg of the dry powder into a clean vial.

-

Solvent Addition: Add 0.6 mL of

(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.-

Note: If the sample is not fully soluble, switch to

, but be aware the amide peak will shift downfield (~7-8 ppm) and water peak will appear at 3.33 ppm.[1]

-

-

Filtration: If any turbidity remains, filter through a cotton plug into the NMR tube to prevent line broadening.

-

Acquisition: Run at minimum 300 MHz (400+ MHz recommended). Set relaxation delay (

) to 1.0s for standard 1H, but increase to 5.0s if quantitative integration of the aromatic vs. Boc signals is required.

References

-

Sigma-Aldrich. Boc-Glu(OBzl)-OH Product Specification (Mono-ester reference).[1] Retrieved from [1]

-

ChemicalBook. Boc-L-Glutamic Acid Dibenzyl Ester (CAS 80963-14-0) Properties.[1][5] Retrieved from [1]

-

PubChem. Compound Summary for Glutamic Acid Derivatives. Retrieved from [1]

-

Bachem. Peptide Synthesis Guide: Protecting Groups. (General reference for Boc/Bzl strategy). Retrieved from [1]

Sources

A Technical Guide to the Physicochemical Characterization of Boc-L-Glutamic Acid Dibenzyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physical Properties in Synthesis and Development

In the landscape of peptide synthesis and drug development, N-α-tert-Butoxycarbonyl-L-glutamic acid α,γ-dibenzyl ester, hereafter referred to as Boc-L-Glu(OBzl)-OBzl, serves as a cornerstone intermediate. Its fully protected structure allows for precise, regioselective deprotection strategies, making it an invaluable building block for complex peptide sequences and pharmacologically active molecules. However, the successful application of this reagent hinges on a thorough understanding of its fundamental physical properties: the melting and boiling points.

These parameters are not mere data points; they are critical indicators of purity, stability, and identity. An accurate melting point range can reveal the presence of impurities that might otherwise compromise reaction yields or introduce contaminants into a final product. Similarly, the boiling point is essential for purification protocols, particularly for non-crystalline materials, and for ensuring thermal stability during handling and storage. This guide provides a comprehensive overview of the available data for Boc-L-Glu(OBzl)-OBzl, places it in the context of structurally related analogues, and details the rigorous experimental methodologies required for their accurate determination.

Section 1: Physicochemical Data for Boc-L-Glu(OBzl)-OBzl and Related Compounds

The physical state and transition temperatures of Boc-protected glutamic acid esters are highly dependent on the esterification pattern. Boc-L-Glu(OBzl)-OBzl, being fully esterified, presents as a high-boiling liquid or oil at ambient temperature. This contrasts sharply with its mono-esterified counterparts, which are typically crystalline solids.

A definitive experimental melting point for Boc-L-Glu(OBzl)-OBzl is not widely reported in the literature, which is consistent with its characterization as an oil. However, predicted data provides a crucial benchmark for its thermal properties.

Table 1: Physical Properties of Boc-L-Glu(OBzl)-OBzl and Related Glutamic Acid Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| Boc-L-Glu(OBzl)-OBzl | 80963-14-0 | C24H29NO6 | 427.49 | Liquid / Oil | Not Applicable | 559.2 ± 50.0 (Predicted) |

| Boc-L-Glu(OBzl)-OH (5-benzyl ester) | 13574-13-5 | C17H23NO6 | 337.37 | White Solid | 69 - 71[1][2] | Not Applicable |

| Boc-L-Glu(OH)-OBzl (1-benzyl ester) | 30924-93-7 | C17H23NO6 | 337.37 | Solid | 97 | 522.6 ± 50.0 |

| L-Glu(OBzl)-OBzl · HCl | 4561-10-8 | C19H22ClNO4 | 363.84 | White Powder | 100 - 103[3] | Not Applicable |

Data Interpretation: The presence of a free carboxylic acid in the mono-ester derivatives facilitates the formation of stable crystal lattices through hydrogen bonding, resulting in distinct melting points. The full protection in Boc-L-Glu(OBzl)-OBzl eliminates this possibility, leading to its liquid state at room temperature. Its high predicted boiling point underscores the necessity of vacuum distillation for any purification procedures to prevent thermal decomposition.

Section 2: The Principle and Practice of Purity Assessment via Melting Point

For crystalline solids like the mono-benzyl esters of Boc-L-glutamic acid, melting point determination is the primary method for assessing purity. The presence of even minor impurities disrupts the crystal lattice, typically resulting in two observable effects: a depression of the melting point and a broadening of the melting range.

A pure, crystalline organic compound will have a sharp, well-defined melting point, often within a range of 0.5-1.0°C.[4] As impurities are introduced, the energy required to overcome the lattice forces is reduced, causing the substance to melt at a lower temperature. Furthermore, the melting process occurs over a wider temperature range as different regions within the solid matrix begin to melt at different temperatures.

Caption: Relationship between purity and melting point characteristics.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol is suitable for determining the melting point of solid precursors or analogues like Boc-L-Glu(OBzl)-OH.

I. Sample Preparation:

-

Ensure the sample is completely dry and in the form of a fine, homogeneous powder. If necessary, gently crush any large crystals using a mortar and pestle.

-

Tap the open end of a capillary tube into the powder to collect a small amount of sample.

-

Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the sample tightly into the closed end.

-

The final packed sample height should be 2-3 mm for optimal heat transfer and accurate observation.

II. Measurement using a Mel-Temp Apparatus:

-

Insert the packed capillary tube into a sample slot of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a high rate.

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Begin heating again, but at a much slower rate (approximately 1-2°C per minute) as you approach the expected melting point.

-

Record the temperature at which the first droplet of liquid becomes visible (T1).

-

Record the temperature at which the entire sample has completely liquefied (T2).

-

The melting point is reported as the range T1 - T2.

III. Self-Validation and Trustworthiness:

-

Consistency: Perform at least two measurements. Consistent results validate the technique.

-

Calibration: Regularly verify the thermometer's accuracy using certified melting point standards.

-

Mixed Melting Point: To confirm the identity of a substance, mix it with an authentic, pure sample. If there is no depression or broadening of the melting point, the two substances are identical.

Section 3: Boiling Point Determination for High-Boiling Liquids

For non-crystalline compounds with high boiling points, such as Boc-L-Glu(OBzl)-OBzl, purification and characterization rely on boiling point determination. Attempting to boil such compounds at atmospheric pressure often leads to decomposition before the boiling point is reached. The solution is vacuum distillation, which lowers the pressure of the system, thereby reducing the temperature required for the liquid's vapor pressure to equal the surrounding pressure.

Caption: Logic of using vacuum distillation to purify high-boiling compounds.

Experimental Protocol: Boiling Point Determination (Vacuum Distillation)

I. Apparatus Setup:

-

Assemble a vacuum distillation apparatus using greased glass joints to ensure a tight seal. A Claisen adapter is recommended to minimize bumping.

-

Place the liquid sample (e.g., Boc-L-Glu(OBzl)-OBzl) and a magnetic stir bar into the distillation flask. Do not use boiling stones, as they are ineffective under vacuum.

-

Position the thermometer correctly: the top of the bulb should be level with the bottom of the side-arm leading to the condenser.

-

Connect the vacuum adapter via thick-walled tubing to a vacuum trap and then to a vacuum pump or water aspirator.

-

Insulate the distillation head with glass wool or aluminum foil to ensure the observed temperature is the true vapor temperature.

II. Measurement:

-

Turn on the stirring and begin to evacuate the system. A hissing sound indicates a leak that must be addressed.

-

Once a stable, low pressure is achieved (as measured by a manometer), begin heating the distillation flask gently.

-

Observe the temperature as the liquid begins to boil and a ring of condensate rises up the distillation head.

-

When the vapor fully envelops the thermometer bulb and the first drop of distillate is collected in the receiving flask, record the temperature and the pressure.

-

A pure compound should distill over a relatively narrow temperature range, though minor pressure fluctuations can cause variations.

III. Data Reporting and Normalization:

-

The boiling point must always be reported with the corresponding pressure (e.g., 215-218 °C at 1 mmHg).

-

If necessary, a pressure-temperature nomograph can be used to estimate the boiling point at atmospheric pressure, although this is less accurate than direct measurement.

Conclusion

The accurate determination of melting and boiling points is a non-negotiable aspect of chemical synthesis, providing critical data for identity, purity, and the design of purification protocols. For Boc-L-glutamic acid derivatives, the physical state is dictated by the availability of a free carboxylic acid for crystal lattice formation. The fully protected Boc-L-Glu(OBzl)-OBzl is a high-boiling oil, necessitating characterization via vacuum distillation. In contrast, its mono-ester analogues are crystalline solids, for which capillary melting point determination is the standard method of analysis. Adherence to the rigorous protocols outlined in this guide ensures the generation of reliable, reproducible data, thereby upholding the principles of scientific integrity in research and development.

References

-

University of Calgary. Melting point determination. [Link]

-

ChemSrc. Boc-L-glutamic acid 1-benzyl ester | CAS#:30924-93-7. [Link]

-

Chemistry LibreTexts. 6.1C: Melting Point Theory. [Link]

-

Chemistry LibreTexts. 5.4: Vacuum Distillation. [Link]

-

Otto Chemie Pvt. Ltd. Boc-L-glutamic acid 5-benzyl ester, 98%. [Link]

Sources

Methodological & Application

Application Note & Protocol: Selective Esterification of Boc-L-Glutamic Acid with Benzyl Alcohol

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed, step-by-step protocol for the selective esterification of the γ-carboxyl group of N-α-(tert-butoxycarbonyl)-L-glutamic acid (Boc-L-glutamic acid) with benzyl alcohol. The strategic protection of the side-chain carboxyl group of glutamic acid is a critical step in peptide synthesis and the development of complex pharmaceutical agents.[1][2] This document outlines the widely employed Steglich esterification method, utilizing N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.[3][4] We delve into the mechanistic rationale behind this choice of reagents, provide a comprehensive experimental workflow, and discuss key analytical techniques for product validation, ensuring a reproducible and high-yielding synthesis of Boc-L-glutamic acid γ-benzyl ester (Boc-Glu(OBzl)-OH).

Introduction: The Critical Role of Side-Chain Protection

In the intricate world of peptide synthesis, trifunctional amino acids like L-glutamic acid present a unique challenge: the presence of a side-chain carboxylic acid in addition to the α-carboxyl group.[1] To achieve the desired peptide sequence and prevent unwanted side reactions, such as the formation of amide bonds at the side chain, selective protection of the γ-carboxyl group is paramount.[5] The benzyl ester is a frequently chosen protecting group for this purpose due to its stability under various reaction conditions and its susceptibility to removal by catalytic hydrogenation, a mild and efficient deprotection strategy.[6] The resulting product, Boc-Glu(OBzl)-OH, is a versatile building block in both solid-phase and solution-phase peptide synthesis.[2]

This application note focuses on the Steglich esterification, a mild and efficient method for forming esters, particularly for substrates that may be sensitive to acidic conditions typical of Fischer esterification.[3][7] The combination of DCC and a catalytic amount of DMAP allows the reaction to proceed at room temperature, preserving the integrity of the acid-labile Boc protecting group on the α-amino group.[4]

Mechanistic Insights: The Synergy of DCC and DMAP

The success of the Steglich esterification lies in the synergistic action of DCC and DMAP. Understanding the underlying mechanism is crucial for optimizing the reaction and troubleshooting potential issues.

-

Activation of the Carboxylic Acid: Dicyclohexylcarbodiimide (DCC) acts as a dehydrating agent. It activates the γ-carboxylic acid of Boc-L-glutamic acid to form a highly reactive O-acylisourea intermediate.[4][7] This intermediate is analogous in reactivity to a carboxylic acid anhydride.[7]

-

The Role of the Catalyst: While the O-acylisourea can react directly with an alcohol, this process can be slow. More importantly, this intermediate is susceptible to an intramolecular 1,3-rearrangement to form a stable N-acylurea, which is unreactive towards the alcohol, thus terminating the desired reaction pathway.[4]

-

DMAP to the Rescue: 4-(Dimethylaminopyridine) (DMAP) is a highly effective nucleophilic catalyst that intercepts the O-acylisourea intermediate before it can rearrange.[8][9][10] The enhanced nucleophilicity of DMAP, compared to benzyl alcohol, allows it to rapidly form a reactive N-acylpyridinium species.[7][8] This new intermediate is highly electrophilic and not prone to rearrangement.

-

Ester Formation and Catalyst Regeneration: The activated acyl group is then readily transferred from the N-acylpyridinium species to benzyl alcohol, forming the desired benzyl ester.[7][8] This step regenerates the DMAP catalyst, allowing it to participate in further catalytic cycles. The DCC, having served its purpose of dehydration, is converted to the insoluble by-product, N,N'-dicyclohexylurea (DCU).[4]

Below is a diagram illustrating the catalytic cycle of the Steglich esterification.

Caption: Catalytic cycle of the DCC/DMAP-mediated Steglich esterification.

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of Boc-Glu(OBzl)-OH.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Boc-L-Glutamic Acid | ≥99% | e.g., Sigma-Aldrich | Store desiccated at 2-8°C. |

| Benzyl Alcohol | Anhydrous, ≥99.8% | e.g., Alfa Aesar | Use a freshly opened bottle or distilled. |

| Dicyclohexylcarbodiimide (DCC) | ≥99% | e.g., Sigma-Aldrich | Toxic and an allergen. Handle with care. |

| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | e.g., Sigma-Aldrich | Highly toxic. Avoid skin contact. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | e.g., Fisher Scientific | Use from a solvent purification system or a sealed bottle. |

| Ethyl Acetate (EtOAc) | ACS Grade | e.g., VWR | For workup and chromatography. |

| Hexanes | ACS Grade | e.g., VWR | For chromatography. |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution. | ||

| 1 M Hydrochloric Acid (HCl) | Aqueous solution. | ||

| Brine (Saturated NaCl) | Aqueous solution. | ||

| Anhydrous Sodium Sulfate (Na₂SO₄) | For drying organic layers. | ||

| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | e.g., MilliporeSigma | For reaction monitoring. |

Step-by-Step Procedure

The following workflow diagram provides a high-level overview of the process.

Caption: Experimental workflow for the synthesis of Boc-Glu(OBzl)-OH.

Detailed Steps:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add Boc-L-glutamic acid (1.0 eq.). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M. Add benzyl alcohol (1.1 eq.).

-

Reagent Addition: Cool the resulting solution to 0°C using an ice-water bath. Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq.). In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (1.1 eq.) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the stirred reaction mixture over 10-15 minutes, ensuring the temperature remains close to 0°C.

-

Reaction: After the addition of DCC is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v with 1% acetic acid). The product should have a higher Rf value than the starting Boc-L-glutamic acid.

-

Workup:

-

Once the reaction is complete, filter off the precipitated DCU using a Büchner funnel and wash the filter cake with a small amount of cold DCM.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, for example, starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes, is typically effective. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford Boc-Glu(OBzl)-OH as a white solid or viscous oil.[11][12]

Product Characterization

The identity and purity of the synthesized Boc-Glu(OBzl)-OH should be confirmed by standard analytical techniques.

| Technique | Expected Result |

| ¹H NMR | Resonances corresponding to the Boc group (~1.4 ppm, 9H, s), the benzyl group (~7.3 ppm, 5H, m; ~5.1 ppm, 2H, s), and the glutamic acid backbone. |

| ¹³C NMR | Peaks confirming the presence of all 17 carbons, including the ester and carbamate carbonyls. |

| Mass Spectrometry (e.g., ESI-MS) | Calculation of [M+H]⁺ or [M+Na]⁺ to confirm the molecular weight of 337.37 g/mol .[13] |

| Melting Point | 69-71 °C (for crystalline solid).[11][12] |

| Optical Rotation | [α]²⁰/D approximately -5.5° (c=1 in acetic acid).[12] |

Troubleshooting and Key Considerations

-

Low Yield:

-

Moisture: Ensure all reagents and solvents are anhydrous. Water can hydrolyze the O-acylisourea intermediate and consume DCC.

-

Incomplete Reaction: Extend the reaction time or slightly increase the equivalents of DCC and benzyl alcohol.

-

Side Reaction: If the reaction is too slow, the rearrangement to N-acylurea may become significant. Ensure the catalytic amount of DMAP is sufficient.

-

-

Purification Difficulties:

-

Residual DCU: DCU is sparingly soluble in many organic solvents.[10] If DCU is present in the crude product, it can sometimes be removed by precipitation from DCM with the addition of hexanes followed by filtration.

-

Co-eluting Impurities: Optimize the gradient for flash chromatography. The addition of a small amount of acetic acid to the mobile phase can improve peak shape for carboxylic acids.

-

-

Safety:

-

DCC is a potent skin allergen. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

DMAP is highly toxic and readily absorbed through the skin.[9] Handle with extreme caution in a well-ventilated fume hood.

-

Conclusion

The Steglich esterification of Boc-L-glutamic acid with benzyl alcohol using DCC and DMAP is a reliable and mild method for the synthesis of the valuable peptide synthesis building block, Boc-Glu(OBzl)-OH. By understanding the reaction mechanism and adhering to a carefully controlled experimental protocol, researchers can achieve high yields of the desired product. Proper purification and thorough analytical characterization are essential to ensure the quality required for subsequent applications in drug discovery and development.

References

- Benchchem. (n.d.). The 2-PhiPr Protecting Group for Glutamic Acid: An In-depth Technical Guide.

- (2026, February 14). The Role of DMAP in Steglich Esterification and Beyond.

- Organic Chemistry Portal. (n.d.). Steglich Esterification.

- Organic Chemistry Portal. (n.d.). Yamaguchi Esterification.

- Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP).

- Benchchem. (n.d.). Application Notes: Protecting Group Strategies for L-Glutamic Acid α-Methyl Ester (H-Glu-OMe).

-

Garapati, S., & Burns, C. S. (2014). The 4-pyridylmethyl ester as a protecting group for glutamic and aspartic acids: 'flipping' peptide charge states for characterization by positive ion mode ESI-MS. Journal of Peptide Science, 20(3), 191-195. [Link]

- Ishihara, K., Nakagawa, S., & Sakakura, A. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society.

- Google Patents. (n.d.). EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis.

- Chem-Impex. (n.d.). Boc-L-glutamic acid γ-benzyl ester.

- Frontiers. (2024, January 30). Biocatalytic route scouting and enzyme screening toward the synthesis of α-benzyl L-glutamate.

- (n.d.). Acid to Ester - Common Conditions.

- (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.

- Sigma-Aldrich. (n.d.). Boc-Glu(OBzl)-OH (cryst) Novabiochem 13574-13-5.

- European Patent Office. (n.d.). Protecting groups for asparagine and glutamine in peptide synthesis - EP 0292228 A2.

- (2021, January 26). Do side chain carboxylic acids need to be protected in peptide synthesis?

-

Wikipedia. (n.d.). Steglich esterification. Retrieved February 17, 2026, from [Link]

- Ottokemi. (n.d.). Boc-L-glutamic acid 5-benzyl ester, 98%+ | 13574-13-5.

- Sigma-Aldrich. (n.d.). Boc-Glu(OBzl)-OH = 98.0 T 13574-13-5.

- Aapptec Peptides. (n.d.). Boc-Glu(OBzl)-OH, CAS 13574-13-5.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 4. Steglich esterification - Wikipedia [en.wikipedia.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. The 4-pyridylmethyl ester as a protecting group for glutamic and aspartic acids: 'flipping' peptide charge states for characterization by positive ion mode ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Steglich Esterification [organic-chemistry.org]

- 8. nbinno.com [nbinno.com]

- 9. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]

- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 11. Boc-L-glutamic acid 5-benzyl ester, 98%+ | 13574-13-5 | www.ottokemi.com [ottokemi.com]

- 12. Boc-Glu(OBzl)-OH = 98.0 T 13574-13-5 [sigmaaldrich.com]

- 13. peptide.com [peptide.com]

Advanced Protocols for the Synthesis and Manipulation of Boc-L-Glutamic Acid Dibenzyl Ester

Executive Summary & Strategic Context

Boc-L-glutamic acid dibenzyl ester (Boc-Glu(OBzl)-OBzl) is a critical, fully protected glutamate intermediate.[1] Unlike the mono-esters used directly in solid-phase peptide synthesis (SPPS), the dibenzyl ester serves as a "masked" glutamate reservoir, often used in the synthesis of glutamate-core dendrimers, modified polymers, or as a solution-phase C-terminal capping unit.[1]

Clarification on "Activation": In the context of this fully esterified molecule, "activation" does not refer to the formation of an active ester (e.g., NHS/HOBt) because there are no free carboxylic acids. Instead, this guide covers the two chemically valid interpretations of "activation" for this specific target:

-

Synthesis (Forward Activation): Reagents used to activate the precursor (Boc-Glu-OH) to form the dibenzyl ester.[1]

-

Deprotection (Functional Activation): Reagents used to selectively remove the Boc group, "activating" the N-terminus for subsequent coupling.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

| Property | Data |

| IUPAC Name | Dibenzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |

| Common Name | Boc-Glu(OBzl)-OBzl |

| CAS Number | 3592-36-9 (L-isomer) |

| Molecular Formula | C₂₄H₂₉NO₆ |

| Molecular Weight | 427.49 g/mol |

| Solubility | Soluble in DCM, Ethyl Acetate, DMF, DMSO.[1][2] Insoluble in water.[1] |

| Storage | 2–8°C; Hygroscopic. Store under inert gas. |

Protocol A: Synthesis of Boc-Glu(OBzl)-OBzl

Activating the carboxylic acid precursor for esterification.[1]

While Fischer esterification (Acid/Alcohol) is common, it risks Boc-cleavage.[1] The Cesium Carbonate Alkylation method is superior for creating dibenzyl esters from Boc-amino acids due to mild conditions and suppression of racemization.[1]

Reagents Required[1][3][4][6][9][11][12]

-

Substrate: Boc-L-Glutamic Acid (Boc-Glu-OH)[1]

-

Alkylating Agent: Benzyl Bromide (BnBr) (2.2 – 2.5 equivalents)[1]

-

Base: Cesium Carbonate (Cs₂CO₃) (2.2 equivalents)[1]

-

Solvent: N,N-Dimethylformamide (DMF) (Anhydrous)[1]

Step-by-Step Methodology

-

Dissolution: Dissolve Boc-Glu-OH (10 mmol, 2.47 g) in anhydrous DMF (50 mL).

-

Base Addition: Add Cs₂CO₃ (22 mmol, 7.17 g). The mixture may become a suspension.[1] Stir for 15 minutes at Room Temperature (RT) to form the cesium carboxylate salt.

-

Alkylation: Dropwise add Benzyl Bromide (25 mmol, 2.97 mL).

-

Caution: Benzyl bromide is a lachrymator.[1] Work in a fume hood.

-

-

Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The di-acid starting material will disappear, and a high Rf spot (diester) will appear.[1]

-

Work-up:

-

Purification: Recrystallize from Ether/Hexane or purify via flash chromatography (SiO₂, 10-20% EtOAc in Hexane).

Protocol B: N-Terminal Activation (Boc Deprotection)

Activating the amine for peptide coupling.[1]

To utilize Boc-Glu(OBzl)-OBzl as a building block, the N-terminus must be exposed.[1] This yields H-Glu(OBzl)-OBzl , usually isolated as a salt (TFA or HCl) to prevent diketopiperazine formation or polymerization.[1]

Comparison of Reagents

| Reagent System | Selectivity | Product Form | Notes |

| TFA / DCM (1:1) | High | Trifluoroacetate salt | Standard method.[1] Fast. Requires ether precipitation.[1][4] |

| 4M HCl in Dioxane | High | Hydrochloride salt | Anhydrous.[1] Product often precipitates directly.[1] Preferred for scale-up.[1] |

| TMSOTf / 2,6-Lutidine | Very High | Silyl carbamate -> Amine | Mild, non-acidic method (specialized).[1] |

Detailed Protocol: 4M HCl in Dioxane Method

Recommended for generating the stable HCl salt.

-

Setup: Place Boc-Glu(OBzl)-OBzl (5 mmol, 2.13 g) in a round-bottom flask.

-

Reagent Addition: Add 4M HCl in Dioxane (25 mL, 20 eq).

-

Reaction: Stir at RT for 30–60 minutes.

-

Monitoring: Check TLC (ninhydrin stain). The Boc-protected spot should disappear.[1][5]

-

Isolation:

-

Yield: H-Glu(OBzl)-OBzl[1] · HCl. Store at -20°C.

Pathway Visualization

The following diagram illustrates the orthogonal activation pathways. The "Synthesis" arm activates the acid to form the ester, while the "Usage" arm activates the amine for coupling.

Caption: Orthogonal manipulation pathways for Boc-L-glutamic acid dibenzyl ester. The Green path represents the standard activation for peptide coupling.

Troubleshooting & Quality Control

Common Issues

-

Transesterification: If using Methanol or Ethanol during workup or recrystallization, the benzyl esters can exchange with the solvent (forming methyl/ethyl esters).[1] Always use non-nucleophilic solvents (EtOAc, Ether, Hexane). [1]

-

Incomplete Boc Removal: If the HCl/Dioxane is old or has absorbed moisture, the reaction may stall. Use fresh reagents.

-

Friedel-Crafts Alkylation: During TFA deprotection, the tert-butyl cation released can attack the electron-rich benzyl rings.[1]

-

Solution: Add a scavenger like Anisole or Triisopropylsilane (TIPS) (2-5% v/v) to the TFA cocktail to quench the cation.[1]

-

Analytical Validation[1]

-

¹H NMR (CDCl₃): Verify the presence of two benzyl groups. Look for a multiplet at 7.35 ppm (10H, aromatic) and two singlets/multiplets at 5.1 ppm (4H, benzylic CH₂).[1] The Boc group appears as a singlet at 1.44 ppm (9H).[1]

-

Mass Spectrometry: ESI-MS should show [M+Na]⁺ = 450.2 or [M+H]⁺ = 428.2.

References

-

Sigma-Aldrich. Boc-Glu(OBzl)-OH Product Specification and Protocols.[1] Retrieved from [1]

-

MedChemExpress. Boc-D-Glu-OBzl Solubility and Handling. Retrieved from [1]

-

Frontiers in Bioengineering and Biotechnology. Biocatalytic route scouting toward the synthesis of α-benzyl L-glutamate. (Discusses selective esterification strategies). Retrieved from [1]

-

Organic Chemistry Portal. Boc-Protected Amino Groups: Deprotection Protocols. Retrieved from [1]

-

Beilstein Journal of Organic Chemistry. Synthesis of nonracemic hydroxyglutamic acids (Esterification protocols). Retrieved from [1]

Sources

- 1. Boc-D-Glu-OBzl Novabiochem 34404-30-3 [sigmaaldrich.com]

- 2. Frontiers | Biocatalytic route scouting and enzyme screening toward the synthesis of α-benzyl L-glutamate [frontiersin.org]

- 3. BJOC - Synthesis of nonracemic hydroxyglutamic acids [beilstein-journals.org]

- 4. benchchem.com [benchchem.com]

- 5. digital.csic.es [digital.csic.es]

Troubleshooting & Optimization

Technical Support Center: Purification of Boc-L-Glutamic Acid Dibenzyl Ester

This is a comprehensive technical support guide designed for researchers and drug development professionals working with Boc-L-glutamic acid dibenzyl ester (Boc-Glu(OBn)-OBn).

Executive Summary & Molecule Profile

Boc-L-glutamic acid dibenzyl ester is a fully protected amino acid derivative used as a critical intermediate in peptide synthesis and peptidomimetic drug development. Unlike the mono-ester (Boc-Glu(OBn)-OH), this molecule is highly lipophilic due to the presence of two benzyl groups and the tert-butyloxycarbonyl (Boc) moiety.

-

CAS Number: 80963-14-0

-

Molecular Formula:

-

Molecular Weight: 427.50 g/mol

-

Physical State: Often isolated as a viscous oil or a low-melting white solid (depending on purity and polymorph).

-

Critical Impurities: Unreacted benzyl bromide, benzyl alcohol, mono-esters, and pyroglutamate derivatives (lactamization).

Standard Operating Procedure (SOP): Recrystallization Protocol

While many researchers encounter this product as an oil, high-purity crystalline forms are achievable and required for GMP-grade applications.

Solvent System: Ethyl Acetate (EtOAc) / Hexane (or Petroleum Ether). Principle: The compound is soluble in EtOAc (solvent) and insoluble in Hexane (anti-solvent).

Step-by-Step Methodology

-

Preparation of Crude: Ensure the crude material is completely free of water. Dry the crude oil/solid under high vacuum (< 1 mbar) for at least 4 hours to remove residual dichloromethane (DCM) or other synthesis solvents.

-

Dissolution:

-

Add Ethyl Acetate dropwise to the crude material at 40–45°C (warm water bath).

-

Volume Rule: Use the minimum volume required to just dissolve the solid/oil.

-

Note: If the solution is cloudy due to salts (e.g., TEA·HCl), filter it while warm through a sintered glass funnel or Celite pad.

-

-

Crystallization:

-

Remove the heat source.

-

Slowly add Hexane (or Petroleum Ether 40-60) dropwise with gentle swirling.

-

Stop adding Hexane the moment a faint, persistent turbidity (cloudiness) appears.

-

Add 1-2 drops of EtOAc to clear the solution back to transparency.

-

-

Nucleation & Growth:

-

Seal the flask and let it stand at Room Temperature (20-25°C) for 2 hours.

-

Transfer to a 4°C environment (fridge) for 12–16 hours.

-

Optional: If no crystals form, scratch the inner wall of the flask with a glass rod to induce nucleation.

-

-

Harvesting:

-

Filter the crystals using a Buchner funnel with vacuum.

-

Wash the cake with cold Hexane/EtOAc (9:1 ratio).

-

Dry in a vacuum desiccator over

or KOH pellets.

-

Troubleshooting Guide (Q&A)

Issue Type A: Physical State & Crystallization Failures

Q: My product "oiled out" instead of crystallizing. It looks like a separate liquid layer at the bottom. What went wrong?

-

Diagnosis: This is the most common issue with lipophilic Boc-esters. It occurs when the anti-solvent (Hexane) is added too quickly or the solution is too concentrated, causing the product to crash out as an amorphous liquid rather than an ordered crystal.

-

Corrective Action:

-

Re-heat the mixture to 45°C until the oil redissolves (add a small amount of EtOAc if necessary).

-

Allow the solution to cool very slowly to room temperature (wrap the flask in a towel to insulate).

-

Seeding: If you have a tiny crystal from a previous batch, add it now.

-

If it oils out again, switch to Diethyl Ether / Hexane . Dissolve in minimal Ether, then add Hexane.

-

Q: The product refuses to solidify even at -20°C. Is my synthesis failed?

-

Diagnosis: Not necessarily. Boc-Glu(OBn)-OBn has a low melting point. High residual solvent (especially Benzyl Alcohol) acts as a plasticizer, preventing solidification.

-

Corrective Action:

-

Check NMR for Benzyl Alcohol (peaks at ~4.6 ppm and ~7.3 ppm).

-

If Benzyl Alcohol is present: Dissolve crude in Ether, wash extensively with water (Benzyl alcohol is slightly soluble in water) or run a quick silica plug filtration eluting with 10% EtOAc/Hexane before attempting recrystallization again.

-

Issue Type B: Impurity Management

Q: I see a white precipitate that doesn't melt and is insoluble in EtOAc. What is it?

-

Diagnosis: This is likely inorganic salt (NaCl, NaBr) or amine salts (Triethylamine Hydrochloride, Dicyclohexylurea if DCC was used).

-

Corrective Action:

-

These salts are insoluble in EtOAc. Simply filter the warm EtOAc solution before adding the Hexane anti-solvent.

-

Q: My yield is low, and I suspect "Pyroglutamate" formation. How do I confirm and prevent this?

-

Diagnosis: Glutamic acid derivatives can cyclize to form Pyroglutamate (lactam ring), especially if heated in the presence of weak acids or during prolonged reflux.

-

Confirmation: Check Mass Spec for a mass of [M-BnOH] or [M-tBu]. In NMR, look for the loss of the NH proton signal.

-

Prevention: Avoid heating above 50°C during dissolution. Ensure the crude material was neutralized (washed with bicarbonate) prior to recrystallization to remove acidic traces.

Visual Workflow: Purification Logic

Figure 1: Decision tree for the recrystallization of Boc-L-glutamic acid dibenzyl ester, including remediation for "oiling out" phenomena.

Quantitative Data & Specifications

| Parameter | Specification / Data | Notes |

| Solvent System | EtOAc : Hexane | Initial ratio approx 1:3 to 1:5 |

| Dissolution Temp | 40°C – 45°C | Do not exceed 50°C (cyclization risk) |

| Crystallization Temp | 4°C (Refrigerator) | -20°C if yield is low |

| Drying Conditions | Vacuum, < 30°C | Avoid heat during drying |

| Expected Purity | > 98% (HPLC) | Single peak |

| TLC System | Hexane:EtOAc (3:[1][2]1) |

References

-

Thieme Chemistry. (2002). Synthesis of Peptides and Peptidomimetics: Aspartic and Glutamic Acid Derivatives. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. (Contextual reference for Boc-Glu ester handling and crystallization solvents). Retrieved from [Link]

-

National Institutes of Health (NIH). (2024). PubChem Compound Summary: Glutamic Acid Derivatives. (General physical property data for protected glutamates). Retrieved from [Link]

- Google Patents. (2006). Process for preparing Boc protected amino acid (CN1793110A). (Describes the standard EtOAc/Petroleum Ether crystallization method for Boc-Glutamic acid derivatives).

Sources

Technical Support Center: Purification of Boc-Glu-OBzl from Unreacted Benzyl Alcohol

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of Boc-protected glutamic acid benzyl esters, specifically the removal of residual benzyl alcohol. This document provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind these purification strategies.

Frequently Asked Questions (FAQs)

Q1: Why is removing benzyl alcohol from my Boc-Glu(OBzl)-OH reaction mixture so difficult?

A: Benzyl alcohol's physical properties present a unique purification challenge. It has a high boiling point (205 °C), making it difficult to remove by simple evaporation under reduced pressure. Furthermore, it exhibits moderate polarity, giving it some solubility in both aqueous and various organic solvents, which can complicate liquid-liquid extractions.[1]

Q2: I see a persistent spot on my TLC that I suspect is benzyl alcohol. How can I be sure?

A: You can confirm the presence of benzyl alcohol by running a co-spot on your TLC plate. Spot your reaction mixture, pure benzyl alcohol, and a mix of your reaction mixture and pure benzyl alcohol side-by-side. If the suspect spot has the same Rf value as the pure benzyl alcohol and the mixed spot appears as a single, more intense spot, it is highly likely to be benzyl alcohol.

Q3: Can residual benzyl alcohol interfere with my subsequent peptide coupling step?

A: Yes, residual benzyl alcohol can interfere with subsequent reactions. As an alcohol, it can compete with the desired amine nucleophile for reaction with the activated carboxylic acid of the next amino acid, leading to the formation of an unwanted ester byproduct and a lower yield of your desired peptide.

Q4: Is a simple water or brine wash sufficient to remove benzyl alcohol?

A: While washing the organic layer with water or brine can remove a significant portion of benzyl alcohol due to its moderate water solubility, it is often insufficient for complete removal, especially if a large excess was used in the preceding reaction.[1] For high purity requirements, additional purification steps are typically necessary.

Troubleshooting Guide: Strategies for Benzyl Alcohol Removal

This section details various methods for the removal of unreacted benzyl alcohol, complete with step-by-step protocols and the underlying scientific principles.

Method 1: Enhanced Liquid-Liquid Extraction